molecular formula C11H13BrSSi B8409430 5-Bromo-2-trimethylsilylbenzothiophene

5-Bromo-2-trimethylsilylbenzothiophene

Cat. No. B8409430
M. Wt: 285.28 g/mol
InChI Key: QDVJRZFMXWPSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-trimethylsilylbenzothiophene is a useful research compound. Its molecular formula is C11H13BrSSi and its molecular weight is 285.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-trimethylsilylbenzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-trimethylsilylbenzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13BrSSi

Molecular Weight

285.28 g/mol

IUPAC Name

(5-bromo-1-benzothiophen-2-yl)-trimethylsilane

InChI

InChI=1S/C11H13BrSSi/c1-14(2,3)11-7-8-6-9(12)4-5-10(8)13-11/h4-7H,1-3H3

InChI Key

QDVJRZFMXWPSBO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(S1)C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (15.5 mL, 110 mmol) in THF (100 mL) at 0° C. was added n-butyllithium (40 mL of 2.5M in hexanes, 100 mmol). The resultant reaction solution was stirred at 0° C. for 30 minutes and then cooled to −40° C., before it was cannulated to a solution of 5-bromobenzothiophene (10.5 g, 50.0 mmol) and chlorotrimethylsilane (12.7 mL, 100 mmol) in THF (150 mL) at −78° C. The reaction solution was stirred at −78° C. for 1 hour, and then it was quenched with aqueous ammonium chloride at −78° C. and warmed to room temperature. The resultant mixture was extracted with ethyl acetate and the organic extract obtained was washed with brine, dried over sodium sulfate and concentrated in vacuo. The residue obtained was purified by flash column chromatography (hexanes to 98:2 hexanes/ethyl acetate) to give the desired 5-bromo-2-trimethylsilylbenzothiophene (14.1 g, 98%) as a clear colorless oil: 1H NMR (500 MHz, CDCl3) δ 7.93 (d, J=2.0 Hz, 1H), 7.72 (d, J=8.5 Hz, 1H), 7.39 (dd, J=8.5, 2.0 Hz, 1H), 7.37 (s, 1H), 0.38 (s, 9H).
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
12.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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